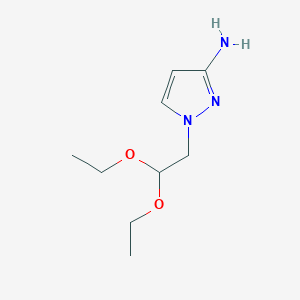

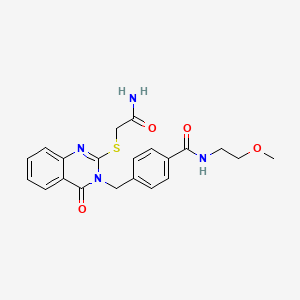

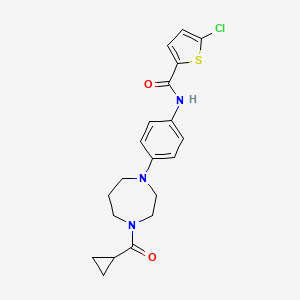

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important drugs and are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized using hydrazine . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and biological activity against breast cancer and microbes (Titi et al., 2020).

- Wu et al. (2014) reported on the rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, highlighting a methodology for functionalizing existing drugs (Wu et al., 2014).

Material Science Applications

- Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 1H-pyrazol-5-amine derivatives, for potential use in medical applications (Aly & El-Mohdy, 2015).

Biological and Medicinal Applications

- Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as σ(1) receptor antagonists, showing potential in neurogenic and neuropathic pain models (Díaz et al., 2012).

- Raju et al. (2010) synthesized pyrazol-5-amine derivatives with potent antimicrobial activities, indicating their potential as therapeutic agents (Raju et al., 2010).

Catalytic Applications

- Togni et al. (1996) explored the use of ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, demonstrating the role of ligands in stereoselectivity and catalytic efficiency (Togni et al., 1996).

Additional Research

- Feng et al. (2018) studied pyrazole Schiff bases in the context of structural elucidation and antibacterial activity, demonstrating their potential in developing new antibacterial agents (Feng et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXLELYVKDMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CC(=N1)N)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

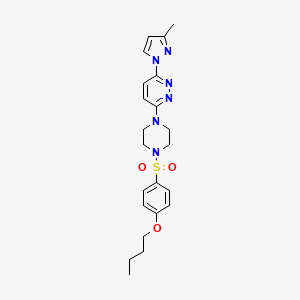

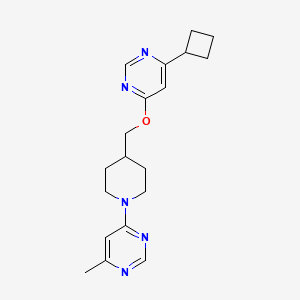

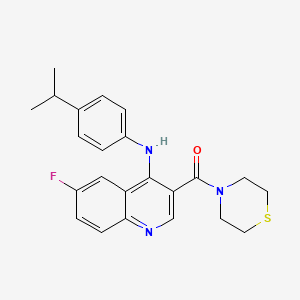

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

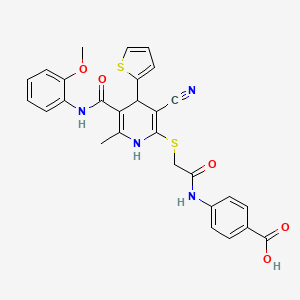

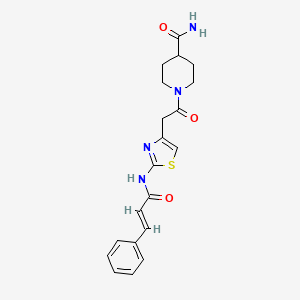

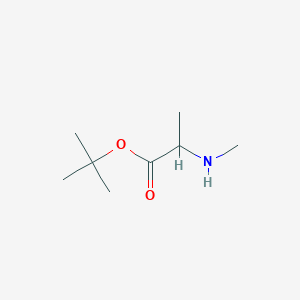

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)

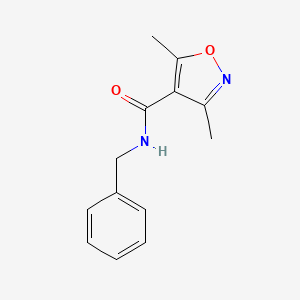

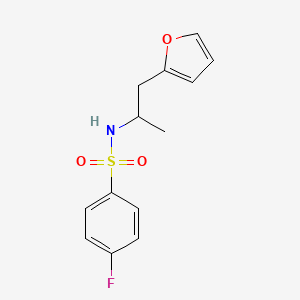

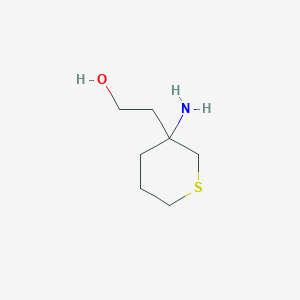

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)